Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester group, a sulfonyl group, and a piperazine ring bearing a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylic acid, which is then esterified to form the methyl ester. The sulfonylation of the thiophene ring is achieved using sulfonyl chlorides under basic conditions. The final step involves the nucleophilic substitution reaction where the piperazine ring, substituted with a 4-chlorophenyl group, is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the piperazine ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the thiophene ring can contribute to its overall stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol .
Uniqueness
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a sulfonyl group and a piperazine ring. This structure imparts specific electronic and steric properties that can be exploited in various applications, particularly in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C16H17ClN2O4S2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-23-16(20)15-14(6-11-24-15)25(21,22)19-9-7-18(8-10-19)13-4-2-12(17)3-5-13/h2-6,11H,7-10H2,1H3 |
InChI Key |
NBDOEYSAFREGHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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